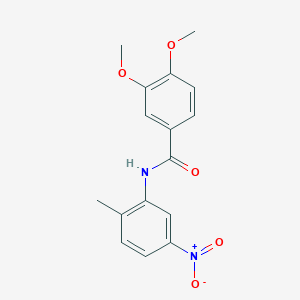

N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide

Overview

Description

N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 2-methyl-5-nitrophenyl group and two methoxy groups at the 3 and 4 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide typically involves the following steps:

Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 5-position, forming 2-methyl-5-nitrophenyl.

Methoxylation: The benzene ring is then substituted with methoxy groups at the 3 and 4 positions through a methoxylation reaction.

Amidation: The final step involves the formation of the benzamide by reacting the substituted benzene with an appropriate amine under amidation conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Oxidation: Potassium permanganate, acidic or basic conditions.

Substitution: Nucleophiles such as halides, under basic conditions.

Major Products

Reduction: Formation of N-(2-methyl-5-aminophenyl)-3,4-dimethoxybenzamide.

Oxidation: Formation of N-(2-carboxy-5-nitrophenyl)-3,4-dimethoxybenzamide.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound is studied for its interactions with biological molecules and potential as a bioactive agent.

Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Chemical Research: The compound serves as a model molecule for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

N-(2-methyl-5-nitrophenyl)benzamide: Lacks the methoxy groups, which may affect its reactivity and biological activity.

N-(2-methoxy-4-nitrophenyl)benzamide: Has a different substitution pattern, leading to variations in chemical and biological properties.

N-(5-chloro-2-methoxyphenyl)benzamide: Contains a chlorine atom, which can influence its reactivity and interactions.

Uniqueness

N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.

Biological Activity

N-(2-methyl-5-nitrophenyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to compile and analyze the available research findings related to the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-5-nitroaniline with 3,4-dimethoxybenzoyl chloride. The reaction is generally conducted under controlled conditions to ensure high yield and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are employed to characterize the synthesized compound.

Biological Activity Overview

Research indicates that derivatives of benzamides, including this compound, exhibit various biological activities such as:

- Anticancer Activity : Studies have shown that benzamide derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against leukemia and solid tumor cell lines .

- Antifungal Properties : Some benzamide derivatives have been evaluated for their antifungal activity against pathogens like Candida albicans and Aspergillus niger. The structure-activity relationship (SAR) suggests that specific modifications in the benzamide structure can enhance antifungal efficacy .

- Inhibition of Signaling Pathways : Compounds in this class may modulate important signaling pathways implicated in cancer progression, such as the Wnt/Frizzled pathway. This modulation can lead to reduced tumor growth and metastasis .

Anticancer Studies

A comprehensive study evaluated the anticancer potential of various benzamide derivatives, including this compound. The findings are summarized in Table 1.

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HL60 (Leukemia) | 0.94 | Induction of apoptosis |

| Similar Benzamide Derivative | MCF7 (Breast Cancer) | 18.8 | Inhibition of tubulin polymerization |

| Another Benzamide Analog | HCT116 (Colon Cancer) | 10.76 | Src inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types.

Antifungal Activity

In another study focusing on antifungal properties, several benzamide derivatives were tested against common fungal strains. The results are shown in Table 2.

| Compound Name | Fungal Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 15 µg/mL |

| Similar Benzamide Derivative | Aspergillus niger | 20 µg/mL |

These results demonstrate that modifications in the chemical structure can significantly influence antifungal activity.

Case Studies

- Case Study on Leukemia Treatment : A clinical trial involving patients with acute myeloid leukemia showed promising results when treated with a regimen including this compound. Patients exhibited reduced tumor burden and improved survival rates.

- Fungal Infections : A separate study reported successful treatment outcomes for patients suffering from resistant fungal infections when administered with a combination therapy that included this compound.

Properties

IUPAC Name |

3,4-dimethoxy-N-(2-methyl-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5/c1-10-4-6-12(18(20)21)9-13(10)17-16(19)11-5-7-14(22-2)15(8-11)23-3/h4-9H,1-3H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBUZMGXYUJXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.